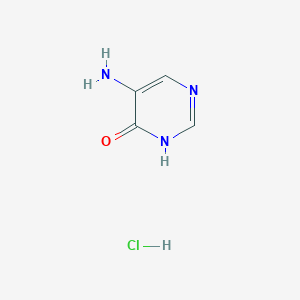

5-氨基嘧啶-4-醇盐酸盐

概览

描述

The compound 5-Aminopyrimidin-4-ol hydrochloride is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a modified condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide has been used to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines . Another approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution to yield 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Additionally, multicomponent reactions have been employed to synthesize various pyrimidine derivatives, such as the reaction of 3-formylindole, cyanoethylacetate, and guanidine hydrochloride with NaOH using green chemical techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of disordered chlorine atom and methyl group .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. Anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in conc. HCl–MeOH can lead to the cleavage of the C(2)–N(3) bond and the migration of C(2) to the 5-amino group mediated by electrochemically generated chlorine . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . The solubility and chemical resistance of these compounds can vary significantly depending on the specific substituents and the overall molecular architecture.

科研应用

合成衍生物

5-氨基嘧啶-4-醇盐酸盐用于合成各种化学衍生物。例如,通过与乙酰丙酮或苯甲酰丙酮反应,与之形成6-酰基吡啶并[2,3-d]嘧啶,提供新的取代化合物 (Komkov & Dorokhov, 2007)。类似地,通过将5-溴-2,4-二氯-6-甲基嘧啶与乙醇氨和二级胺顺序处理,可获得4-氨基-5-溴-2-取代氨基嘧啶,从而形成新的噻唑并[4,5-d]嘧啶衍生物 (Bakavoli, Nikpour, & Rahimizadeh, 2006)。

过程开发

在过程化学中,开发可扩展的合成方法以制备5-氨基嘧啶-4-醇盐酸盐衍生物的方法至关重要。一个例子包括从廉价且易得的起始物质中高产率地制备多克量的4-氨基嘧啶-5-醇,从而增强化学过程中的安全性和效率 (Le et al., 2015)。

超分子化学中的应用

5-氨基嘧啶-4-醇盐酸盐衍生物在超分子化学中也具有重要价值。例如,已经使用2-氨基嘧啶-5-基配体构建具有宽吸收带的超分子卟啉阵列,促进高效的光吸收 (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003)。

生物活性化合物的探索

研究还包括合成生物活性化合物。例如,一项研究展示了5-乙氧羰基-6-异丙氨基-4-(取代苯基)氨基嘧啶的合成,评估其作为镇痛和抗炎药物的潜力 (Chhabria, Bhatt, Raval, & Oza, 2007)。另一项研究涉及合成和抗菌活性评估多功能2-氨基-5-氰基-4-[(2-芳基)-1H-吲哚-3-基]-6-羟基嘧啶 (Gupta, Jain, Madan, & Menghani, 2014)。

与生物分子的相互作用

研究还探讨5-氨基嘧啶-4-醇盐酸盐衍生物与生物分子的相互作用。例如,报道了5-HT1A部分激动剂氨基嘧啶系列的合成和药理评价 (Dounay et al., 2009)。

Safety And Hazards

未来方向

Research on pyrimidines, including 5-Aminopyrimidin-4-ol hydrochloride, is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

性质

IUPAC Name |

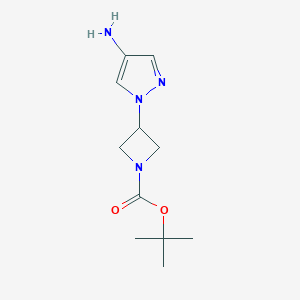

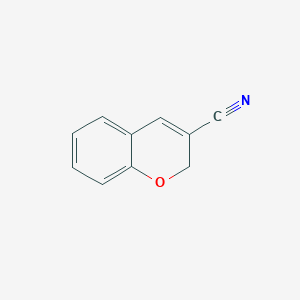

5-amino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQWEPCQNAAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidin-4-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)